
2'-Deoxyinosine triphosphate
説明
2'-Deoxyinosine triphosphate (dITP) is a non-canonical deoxyribonucleotide formed primarily through the deamination of deoxyadenosine triphosphate (dATP). Its structure comprises hypoxanthine (a deaminated adenine analog) linked to a deoxyribose sugar and three phosphate groups. dITP is generated either spontaneously via hydrolytic/nitrosative deamination of dATP in the nucleotide pool or enzymatically during DNA replication . In DNA, inosine (the nucleobase of dITP) pairs preferentially with cytosine instead of thymine, leading to A→G transition mutations if unrepaired . Cellular dITP levels are tightly regulated by enzymes like inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes dITP to prevent its incorporation into DNA .
生物活性
2'-Deoxyinosine triphosphate (dITP) is a nucleotide analogue that plays a significant role in various biological processes, particularly in DNA synthesis and cellular metabolism. This article delves into the biological activity of dITP, exploring its mechanisms of action, applications in molecular biology, and implications in disease contexts, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N4O13P3
- Molar Mass : Approximately 558.11 g/mol
The compound features an inosine base, which differentiates it from other deoxynucleoside triphosphates (dNTPs) like dATP, dGTP, and dCTP. Its unique base pairing properties can influence the fidelity of DNA replication, making it a critical subject of study in molecular biology.
Substrate for DNA Polymerases
dITP serves as a substrate for DNA polymerases during DNA replication. The incorporation of dITP into DNA can lead to mutations due to its ability to pair with cytosine instead of adenine. This misincorporation may result in genetic variability and has been studied extensively for its implications in mutagenesis:
- Incorporation Efficiency : Studies show that dITP can be efficiently incorporated by various DNA polymerases, including E. coli DNA Polymerase I, where it substitutes for dATP under specific conditions .
- Fidelity Impact : The presence of dITP can compromise the fidelity of DNA synthesis, potentially leading to genetic instability .
Role in Cellular Metabolism
dITP is not only involved in DNA synthesis but also plays roles in cellular signaling and metabolism. It has been shown to affect pathways such as apoptosis and tumorigenesis:
- Thymidine Phosphorylase Modulation : In studies involving colorectal cancer cell lines, dITP enhanced the cytotoxic effects of 5-fluorouracil (FUra), increasing sensitivity to the drug significantly . This suggests that dITP may modulate drug metabolism and enhance therapeutic efficacy.
- Apoptosis Induction : The combination of dITP with FUra was found to increase apoptosis rates in certain cancer cell lines, indicating its potential as an adjunctive treatment in chemotherapy .
Case Studies and Experimental Evidence
-
Antitumor Activity Enhancement :
- A study demonstrated that combining dITP with FUra increased the sensitivity of resistant colorectal cancer cell lines by up to 700 times compared to FUra alone. This effect was attributed to enhanced thymidylate synthase inhibition and increased incorporation of fluorouridine metabolites into DNA .
- DNA Stability and Growth Suppression :
- Multi-Omics Approaches :
Comparative Analysis with Other Nucleotides
The following table summarizes key characteristics of this compound compared to other common deoxynucleoside triphosphates:
Compound Name | Base | Unique Properties |
---|---|---|
2'-Deoxyinosine-5'-triphosphate | Inosine | Unique base pairing properties affecting fidelity |
2'-Deoxyadenosine-5'-triphosphate | Adenosine | Key player in energy transfer (ATP) |
2'-Deoxyguanosine-5'-triphosphate | Guanosine | Involved in signaling pathways |
2'-Deoxycytidine-5'-triphosphate | Cytidine | Essential for RNA synthesis |
科学的研究の応用
Structural Overview
- Molecular Formula : C10H15N4O13P3
- Molar Mass : Approximately 558.11 g/mol
- Key Features :
- Acts as a substrate for DNA polymerases.
- Enhances solubility and stability in aqueous solutions due to its trisodium salt form.
Key Applications
- Polymerase Chain Reaction (PCR)
- Translesion Synthesis
- Aptamer Development
- Epigenetics and DNA Damage Studies
- In Vitro Transcription
Fidelity of DNA Polymerases
A study investigated the incorporation of dITP into DNA strands by various DNA polymerases. The results indicated that the presence of dITP significantly affected the error rates during replication, providing insights into the mechanisms of mutagenesis .
Inosine Levels in Inflammation Models
Research on mouse models demonstrated increased levels of inosine during inflammatory responses. This study highlighted the potential role of dITP as a metabolite influencing cellular responses to oxidative stress and inflammation .
Comparative Data Table
Compound Name | Base | Unique Properties |
---|---|---|
2'-Deoxyinosine-5'-triphosphate | Inosine | Unique base pairing properties affecting fidelity |
2'-Deoxyadenosine-5'-triphosphate | Adenosine | Key player in energy transfer (ATP) |
2'-Deoxyguanosine-5'-triphosphate | Guanosine | Involved in signaling pathways |
2'-Deoxycytidine-5'-triphosphate | Cytidine | Essential for RNA synthesis |
Q & A
Basic Research Questions
Q. How can dITP improve PCR amplification of G-rich sequences?
dITP destabilizes GC-rich secondary structures by replacing dGTP, enhancing polymerase processivity. Use 0.5–1 mM dITP in PCR mixes with Taq or Therminator DNA polymerase to reduce nonspecific hybridization and improve yield .
Q. What are optimal storage conditions for dITP to maintain stability?
Store dITP as a 100 mM solution (pH 7.0) at −20°C in anhydrous conditions. Avoid freeze-thaw cycles, as hygroscopic properties may degrade triphosphate integrity .
Q. How does dITP incorporation efficiency compare to canonical nucleotides in enzymatic synthesis?
dITP is incorporated with ~70% efficiency relative to dGTP by Therminator DNA polymerase, but kinetics vary with sequence context. Use pre-steady-state kinetic assays (e.g., quench-flow) to quantify misincorporation rates in AT-rich vs. GC-rich templates .
Advanced Research Questions
Q. How can dITP enhance mutation detection limits in cancer gene panels?
In fast-TT-COLD-PCR, replace dGTP/dATP with dITP/dDTP to preferentially amplify Tm-increasing mutations (e.g., KRAS G12D). This enriches low-abundance mutations (0.01–0.1%) in multiplex reactions, improving sensitivity for Ion-Torrent sequencing .
Q. What mechanisms prevent dITP accumulation in cellular nucleotide pools?
Inosine triphosphate pyrophosphatase (ITPA) hydrolyzes dITP to dIMP, averting genomic incorporation. Validate via ITPA-knockout models and quantify dITP/dIMP ratios using LC-MS (LOQ: 0.1 pmol/mg protein) .
Q. Can modified dITP analogs be used for site-specific DNA labeling?
2-substituted dITP derivatives (e.g., 2-vinyl-dITP) act as substrates for Therminator polymerase, enabling minor-groove modifications. Post-synthesis, reactive groups (e.g., formyl) facilitate crosslinking with peptides via oxime ligation .
Q. How does dITP influence translesion synthesis (TLS) across damaged DNA?
TLS polymerases (e.g., Pol η) incorporate dITP opposite 8-oxo-dG at rates 10× higher than dATP. Use single-nucleotide insertion assays with γ-³²P-labeled dITP to quantify bypass efficiency .
Q. Methodological Considerations
Q. Contradictions and Resolutions
- dITP compatibility with polymerases : While Taq tolerates dITP (20–30% efficiency), high-fidelity enzymes (e.g., Phusion) show inhibition. Pre-screen polymerases using SYBR Green-based real-time PCR .
- ITPA specificity : Human ITPA hydrolyzes dITP/dXTP but not dATP. Confirm substrate specificity via ITPA activity assays (e.g., malachite green phosphate detection) .
類似化合物との比較
Comparison with Structurally Similar Compounds
dITP shares structural and functional similarities with canonical and non-canonical nucleotides. Below is a detailed comparison:
Table 1: Comparative Analysis of dITP and Related Nucleotides
Key Differences and Research Findings
Mutagenic Potential: dITP is more mutagenic than dUTP due to its stable pairing with cytosine, which evades proofreading mechanisms. In contrast, uracil in DNA (from dUTP) is rapidly excised by uracil DNA glycosylase (UDG) . DNA polymerase η (polη) incorporates dITP opposite cytosine and thymine with reduced fidelity, contributing to error-prone replication .
Enzymatic Regulation: ITPase-deficient cells (e.g., E. coli ΔrdgB) accumulate dITP, leading to genomic instability .
Repair Pathways: dITP in DNA is repaired via the Alternative Excision Repair (AER) pathway initiated by endonuclease V (EndoV), which cleaves DNA at inosine sites. This contrasts with BER/NER pathways for uracil or bulky lesions .
Biotechnological Applications: dITP replaces dGTP/dATP in COLD-PCR to enrich for mutations by altering DNA melting temperatures . In sequencing, dITP mitigates G-compression artifacts by reducing secondary structures in GC-rich regions .
Biomarker Potential: Elevated dITP levels correlate with polycystic ovary syndrome (PCOS), showing an AUC of 0.891 in ROC analyses, outperforming other metabolites .
特性
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJPAQSLHAGEBL-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95648-77-4 (tri-hydrochloride salt) | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10168049 | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16595-02-1 | |
Record name | dITP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16595-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Deoxyinosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。